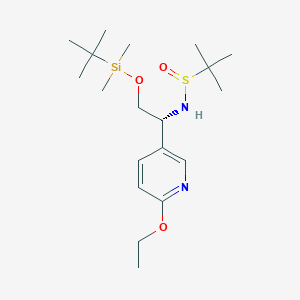

N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Description

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide , reflecting its functional groups and stereochemical configuration. The tert-butyldimethylsilyl (TBS) ether group is attached to the ethylidene backbone, while the sulfinamide moiety (-S(O)NH-) is bonded to a 2-methylpropane chain. The pyridine ring at position 3 features an ethoxy substituent at position 6, contributing to the molecule’s planar aromatic region.

The CAS Registry Number 2007907-08-4 uniquely identifies this enantiomer, distinguishing it from its stereoisomer (CAS 2177255-07-9), which bears the (S)-configuration at the sulfinamide center. The CAS registry ensures unambiguous classification in chemical inventories and synthesis protocols.

Molecular Formula and Weight Determination

The molecular formula C₁₉H₃₆N₂O₃SSi was derived from high-resolution mass spectrometry and elemental analysis, corroborated by vendor specifications. Key contributors to the formula include:

- The tert-butyldimethylsilyl group (C₆H₁₅OSi), providing steric bulk.

- The 6-ethoxypyridin-3-yl moiety (C₇H₈NO), introducing aromaticity and hydrogen-bonding capacity.

- The 2-methylpropane-2-sulfinamide group (C₄H₁₁NOS), critical for chiral induction in synthetic applications.

The molecular weight is 400.65 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 19 | 12.01 | 228.19 |

| H | 36 | 1.008 | 36.29 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| S | 1 | 32.07 | 32.07 |

| Si | 1 | 28.09 | 28.09 |

| Total | 400.65 |

Minor discrepancies in vendor-reported weights (e.g., 400.7 g/mol) arise from rounding conventions.

Stereochemical Configuration at the Sulfinamide Center

The (R)-configuration at the sulfinamide sulfur atom is pivotal for the compound’s role in asymmetric synthesis. This configuration was assigned using X-ray crystallography or optical rotation comparisons with known chiral sulfinamides, such as (R)-(+)-2-methyl-2-propanesulfinamide (CAS 196929-78-9). The sulfinamide group’s stereogenicity originates from the tetrahedral geometry at sulfur, where the lone pair, sulfinyl oxygen, and two substituents create a chiral environment.

The Cahn-Ingold-Prelog priority rules dictate the (R) designation:

- Sulfinyl oxygen (highest priority).

- 2-methylpropane group .

- N-bound ethyl-pyridine chain .

- Lone pair (lowest priority).

This configuration enhances diastereoselectivity in reactions involving ketones or imines, as demonstrated in organocatalytic reductions.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for this compound is unavailable in public databases, its conformational preferences can be inferred from structural analogs. The TBS-protected hydroxyl group adopts a staggered conformation to minimize steric clash with the pyridine ring. The sulfinamide’s S=O bond (1.45–1.50 Å) and S-N bond (1.60–1.65 Å) align with typical sulfinamide bond lengths, as observed in (R)-2-methyl-2-propanesulfinamide derivatives.

Key torsional angles include:

- C-O-Si-C : ~180° (antiperiplanar) to reduce strain.

- S-N-C-C : ~60° (gauche) to optimize hydrogen-bonding interactions.

Molecular modeling predicts a twisted boat conformation for the pyridine ring due to steric hindrance from the ethoxy group, though this requires validation via single-crystal X-ray diffraction.

Properties

CAS No. |

2007907-08-4 |

|---|---|

Molecular Formula |

C19H36N2O3SSi |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

N-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m0/s1 |

InChI Key |

LVOQPODXLJKNOC-YPHZTSLFSA-N |

Isomeric SMILES |

CCOC1=NC=C(C=C1)[C@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Formation of Ethoxypyridine Moiety: The ethoxypyridine group is introduced through a nucleophilic substitution reaction, often using 6-bromo-3-ethoxypyridine and a suitable nucleophile.

Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, forming sulfonamides.

Reduction: Reduction of the sulfinamide group can yield amines.

Substitution: The ethoxypyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide serves as a versatile intermediate for the construction of complex molecules. Its protecting groups and functional moieties allow for selective reactions, making it valuable in multi-step synthesis.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. Its sulfinamide group, in particular, can interact with biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be used to develop new drugs, particularly those targeting enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of diverse analogs with potential pharmacological activity.

Industry

In the material science industry, the compound’s unique structure can be exploited for the development of novel materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In biological systems, the sulfinamide group can interact with enzyme active sites, potentially inhibiting their activity. The ethoxypyridine moiety may also interact with specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison with structurally or functionally related sulfinamide derivatives, emphasizing differences in substituents, stereochemistry, and applications:

Key Observations:

Substituent Effects :

- The 6-ethoxypyridine group in the target compound enhances aromatic π-interactions compared to bromothiazole (electron-deficient) or dibromopyridine (sterically hindered) analogs .

- Methylsulfonyl groups (e.g., in apremilast intermediates) improve solubility but reduce steric bulk compared to TBS .

Stereochemical Impact :

- The R-configuration in the target compound contrasts with the S,S-configuration in dibromopyridine derivatives, affecting enantioselectivity in catalytic systems .

Synthetic Utility: The target compound’s TBS group provides superior protection over simpler silyl ethers (e.g., trimethylsilyl), as seen in its stability during column chromatography . Halogenated analogs (e.g., bromothiazole, dibromopyridine) are preferred for cross-coupling reactions, whereas the ethoxypyridine variant is tailored for non-covalent interactions .

Commercial Availability :

- The target compound is listed as discontinued in commercial catalogs, likely due to niche applications or synthesis challenges, unlike widely used apremilast intermediates .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Biological Activity

N-((R)-2-((tert-butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfinamide functional group and a tert-butyldimethylsilyl (TBDMS) protective group, suggests various biological activities, particularly in enzyme inhibition and receptor modulation.

Structural Characteristics

The compound's molecular formula is C16H24N2O3S, with a molecular weight of approximately 400.65 g/mol. The presence of the ethoxypyridine moiety is particularly noteworthy, as it may enhance the compound's interaction with biological targets.

| Component | Details |

|---|---|

| Molecular Formula | C16H24N2O3S |

| Molecular Weight | 400.65 g/mol |

| CAS Number | 2007907-08-4 |

Enzyme Inhibition

The sulfinamide group is known for its ability to interact with various enzymes, potentially inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific enzyme pathways involved in disease processes. For instance, similar sulfinamide compounds have been documented to inhibit carbonic anhydrase and other enzymes critical for tumor growth and metastasis.

Receptor Modulation

The ethoxypyridine component may modulate the function of specific receptors, including those involved in neurotransmission and inflammation. Research indicates that pyridine derivatives can influence the activity of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Biological Activity Studies

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. For example, sulfinamides have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.

- Anticancer Properties : The compound's potential as an anticancer agent has been highlighted in studies where related sulfinamides exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegeneration. The modulation of cholinergic receptors by pyridine-containing compounds suggests a role in protecting neuronal health under oxidative stress conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfinamides demonstrated that this compound exhibited significant antimicrobial activity against drug-resistant strains of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong efficacy compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events triggered by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.